N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
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Overview
Description
Preparation Methods
The preparation of DB-3-291 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent coupling . The industrial production methods for DB-3-291 are not widely documented, but it is generally produced in small quantities for research purposes .
Chemical Reactions Analysis
DB-3-291 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DB-3-291 has a wide range of scientific research applications, including:
Mechanism of Action
DB-3-291 exerts its effects by selectively degrading C-terminal Src kinase. The compound binds to the kinase and promotes its degradation through the ubiquitin-proteasome pathway . This leads to a reduction in the levels of C-terminal Src kinase and affects various downstream signaling pathways .
Comparison with Similar Compounds
DB-3-291 is unique in its high potency and selectivity for C-terminal Src kinase degradation. Similar compounds include other kinase degraders and inhibitors, such as:
Dasatinib: A kinase inhibitor that targets multiple kinases, including Src family kinases.
Bosutinib: Another kinase inhibitor that targets Src family kinases and Abl kinase.
Saracatinib: A selective inhibitor of Src family kinases.
Compared to these compounds, DB-3-291 is more selective for C-terminal Src kinase and has a lower dissociation constant, making it a more potent degrader .
Properties
Molecular Formula |
C41H44ClN11O8S |
---|---|
Molecular Weight |
886.4 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C41H44ClN11O8S/c1-23-7-5-9-26(42)36(23)50-38(58)29-20-45-41(62-29)48-30-19-31(47-24(2)46-30)52-17-15-51(16-18-52)21-33(55)43-13-3-4-14-44-34(56)22-61-28-10-6-8-25-35(28)40(60)53(39(25)59)27-11-12-32(54)49-37(27)57/h5-10,19-20,27H,3-4,11-18,21-22H2,1-2H3,(H,43,55)(H,44,56)(H,50,58)(H,49,54,57)(H,45,46,47,48) |
InChI Key |
NYBFKYHLTFWMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
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